Cyclopenta[b]thiopyran, 2,5,6,7-tetrahydro-2,4-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopenta[b]thiopyran, 2,5,6,7-tetrahydro-2,4-diphenyl- is a heterocyclic compound that features a fused ring system containing both sulfur and carbon atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopenta[b]thiopyran, 2,5,6,7-tetrahydro-2,4-diphenyl- typically involves cyclization reactions. One common method includes the reaction of 4-aryl-2,6-diamino-4H-thiopyran-3,5-dicarbonitriles with 1-morpholino-1-cyclopentene, leading to the formation of 4-aryl-2-thioxo-2,5,6,7-tetrahydro-1H-pyrindine-3-carbonitriles . Another approach involves the use of 1,2-dibromoethane as an alkylating agent to synthesize various derivatives .
Industrial Production Methods
the methodologies developed in academic research can potentially be scaled up for industrial purposes .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopenta[b]thiopyran, 2,5,6,7-tetrahydro-2,4-diphenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents such as PtCl2, leading to the formation of different isomers.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Substitution reactions, particularly with halogenated compounds, can lead to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include PtCl2 for oxidation and various alkylating agents for substitution reactions. The reaction conditions often involve high temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include various isomers and derivatives that exhibit unique properties, such as strong near-IR absorption and exceptional electrochemical stability .
Wissenschaftliche Forschungsanwendungen
Cyclopenta[b]thiopyran, 2,5,6,7-tetrahydro-2,4-diphenyl- has several scientific research applications:
Wirkmechanismus
The mechanism of action of Cyclopenta[b]thiopyran, 2,5,6,7-tetrahydro-2,4-diphenyl- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, leading to the formation of products with distinct properties. These properties are often exploited in the development of new materials and drugs .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cycloalka[b]thiopyrylium Salts: These compounds share a similar fused ring system but differ in their specific substituents and reactivity.
Cyclopenta[g]-2-benzopyran: Another compound with a fused ring system, known for its applications in fragrance and flavor industries.
Uniqueness
Cyclopenta[b]thiopyran, 2,5,6,7-tetrahydro-2,4-diphenyl- is unique due to its specific structural features and the ability to form multiple isomers and derivatives with distinct properties. Its strong near-IR absorption and electrochemical stability set it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
54146-68-8 |
---|---|
Molekularformel |
C20H18S |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
2,4-diphenyl-2,5,6,7-tetrahydrocyclopenta[b]thiopyran |
InChI |
InChI=1S/C20H18S/c1-3-8-15(9-4-1)18-14-20(16-10-5-2-6-11-16)21-19-13-7-12-17(18)19/h1-6,8-11,14,20H,7,12-13H2 |
InChI-Schlüssel |
VHOJSXBLMWIXSM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C1)SC(C=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.